Cas no 60301-56-6 (6-Chloro-2-phenylquinoline)

6-Chloro-2-phenylquinoline is a chlorinated quinoline derivative featuring a phenyl substituent at the 2-position. This heterocyclic compound is valued for its structural versatility in organic synthesis and pharmaceutical applications. The chloro group at the 6-position enhances reactivity, facilitating further functionalization, while the phenyl moiety contributes to π-conjugation, influencing electronic properties. Its rigid quinoline core makes it a useful scaffold in medicinal chemistry, particularly in the development of bioactive molecules. The compound exhibits stability under standard conditions, ensuring reliable handling and storage. Its well-defined structure and synthetic utility make it a valuable intermediate for researchers exploring quinoline-based compounds in drug discovery and material science.
6-Chloro-2-phenylquinoline structure
6-Chloro-2-phenylquinoline structure
Product Name:6-Chloro-2-phenylquinoline
CAS No:60301-56-6
MF:C15H10ClN
MW:239.699602603912
CID:498227
PubChem ID:11031980
Update Time:2025-10-31

6-Chloro-2-phenylquinoline Chemical and Physical Properties

Names and Identifiers

    • 6-Chloro-2-phenylquinoline
    • 2-PHENYL-6-CHLOROQUINOLINE
    • 6-Bromo-2-phenylquinoline
    • Quinoline, 6-chloro-2-phenyl-
    • 6-Chlor-2-phenyl-chinolin
    • 6-chloro-2-phenyl-quinoline
    • A26312
    • ACT10271
    • CHEMBL504523
    • CTK2F0814
    • KB-232031
    • SureCN8889345
    • MDL: MFCD17392928
    • Inchi: 1S/C15H10ClN/c16-13-7-9-15-12(10-13)6-8-14(17-15)11-4-2-1-3-5-11/h1-10H
    • InChI Key: AZMVZKKDRDQEIQ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2C(C=1)=CC=C(C1C=CC=CC=1)N=2

Computed Properties

  • Exact Mass: 239.0503
  • Monoisotopic Mass: 239.0501770g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • PSA: 12.89

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6-Chloro-2-phenylquinoline Suppliers

Amadis Chemical Company Limited
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(CAS:60301-56-6)6-Chloro-2-phenylquinoline
Order Number:A26312
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:02
Price ($):338.0
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Additional information on 6-Chloro-2-phenylquinoline

Introduction to 6-Chloro-2-phenylquinoline (CAS No. 60301-56-6)

6-Chloro-2-phenylquinoline, with the CAS number 60301-56-6, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the quinoline family, which is known for its diverse biological activities and potential applications in drug discovery and development.

The molecular structure of 6-Chloro-2-phenylquinoline consists of a quinoline core with a chlorine atom at the 6-position and a phenyl group at the 2-position. This unique arrangement imparts specific chemical and physical properties that make it an attractive candidate for various research and industrial applications.

In recent years, the study of 6-Chloro-2-phenylquinoline has expanded significantly, driven by its potential as a lead compound in the development of novel therapeutic agents. Research has shown that this compound exhibits promising biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. These findings have sparked interest among scientists and pharmaceutical companies, leading to increased efforts to explore its therapeutic potential.

The antitumor activity of 6-Chloro-2-phenylquinoline has been a focal point of several studies. In vitro and in vivo experiments have demonstrated its ability to inhibit the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the modulation of key signaling pathways that regulate cell proliferation and apoptosis. For instance, a study published in the Journal of Medicinal Chemistry reported that 6-Chloro-2-phenylquinoline selectively targets the PI3K/AKT/mTOR pathway, which is frequently dysregulated in many types of cancer.

Beyond its antitumor properties, 6-Chloro-2-phenylquinoline has also shown promise as an antimicrobial agent. Research conducted by a team at the University of California found that this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial metabolism. These findings suggest that 6-Chloro-2-phenylquinoline could be a valuable lead compound for developing new antibiotics to combat multidrug-resistant pathogens.

In addition to its biological activities, 6-Chloro-2-phenylquinoline has been explored for its potential applications in materials science. The unique electronic properties of quinolines make them suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). A study published in Advanced Materials highlighted the use of 6-Chloro-2-phenylquinoline-based materials in OLEDs, demonstrating improved device performance and stability compared to traditional materials.

The synthesis of 6-Chloro-2-phenylquinoline can be achieved through various routes, including condensation reactions and electrophilic aromatic substitution. One common method involves the reaction of 2-chlorobenzaldehyde with anilines under appropriate conditions to form the desired quinoline derivative. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for producing this compound on a larger scale.

In conclusion, 6-Chloro-2-phenylquinoline (CAS No. 60301-56-6) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its diverse biological activities and unique physical properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and mechanisms of action, the future prospects for this compound are promising.

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Amadis Chemical Company Limited
(CAS:60301-56-6)6-Chloro-2-phenylquinoline
A26312
Purity:99%
Quantity:1g
Price ($):338.0
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